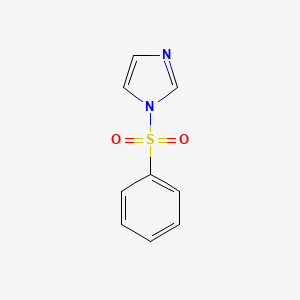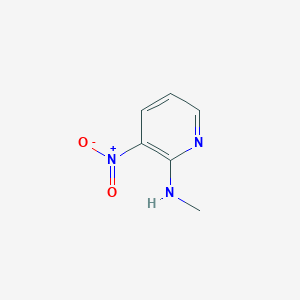
Phenylisonicotinsäureester
Übersicht
Beschreibung
Phenyl isonicotinate, also known as isonicotinic acid phenyl ester, is an organic compound with the molecular formula C12H9NO2. It is a derivative of isonicotinic acid, where the carboxyl group is esterified with phenol. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
Phenyl isonicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Industry: It is used in the production of various pharmaceuticals and agrochemicals due to its versatile reactivity.
Wirkmechanismus
Target of Action
Phenyl isonicotinate, like other isonicotinic acid derivatives, may share similar targets with the well-known drug isoniazid . Isoniazid is a commonly used antibiotic against Mycobacterium tuberculosis .
Mode of Action
For instance, isoniazid, a hydrazide of isonicotinic acid, requires activation in the bacterium to react with NAD+ and be effective against the bacterium . This activation is performed by the catalase-peroxidase enzyme KatG .
Biochemical Pathways
Phenolic compounds, which phenyl isonicotinate may be classified as, are known to be biosynthesized by the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
It is known that the compound is a solid at room temperature
Action Environment
Biochemische Analyse
Biochemical Properties
Phenyl isonicotinate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with phenylalanine hydroxylase, an enzyme involved in the conversion of phenylalanine to tyrosine . This interaction is crucial as it influences the metabolic pathway of phenylalanine, affecting the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine.
Cellular Effects
Phenyl isonicotinate has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, phenyl isonicotinate has been shown to affect the redox homeostasis within cells by interacting with reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby influencing oxidative stress levels . This modulation can impact various cellular processes, including apoptosis and proliferation.
Molecular Mechanism
The molecular mechanism of phenyl isonicotinate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Phenyl isonicotinate acts as an antioxidant by scavenging free radicals and chelating metal ions . It also modulates the activity of nuclear factor-kappa B (NF-kB) and nuclear erythroid factor 2 (Nrf2), which are key regulators of oxidative stress and inflammation . These interactions help in maintaining cellular homeostasis and protecting cells from oxidative damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phenyl isonicotinate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that phenyl isonicotinate remains stable under controlled conditions but may degrade when exposed to extreme pH or temperature . Long-term exposure to phenyl isonicotinate in in vitro and in vivo studies has demonstrated its potential to induce adaptive responses in cells, such as upregulation of antioxidant enzymes.
Dosage Effects in Animal Models
The effects of phenyl isonicotinate vary with different dosages in animal models. At low doses, phenyl isonicotinate exhibits beneficial effects, such as reducing oxidative stress and inflammation . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Phenyl isonicotinate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Understanding these pathways is essential for predicting the pharmacokinetics and pharmacodynamics of phenyl isonicotinate.
Transport and Distribution
The transport and distribution of phenyl isonicotinate within cells and tissues are mediated by specific transporters and binding proteins. For example, it has been observed to interact with organic anion transporters, which facilitate its uptake and distribution in various tissues . The localization and accumulation of phenyl isonicotinate can impact its efficacy and toxicity.
Subcellular Localization
Phenyl isonicotinate’s subcellular localization is crucial for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it exerts its antioxidant effects . The compound’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its proper function within the cell.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenyl isonicotinate can be synthesized through the esterification of isonicotinic acid with phenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, the production of phenyl isonicotinate may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Phenyl isonicotinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isonicotinic acid and phenol.
Reduction: Reduction reactions can convert it back to isonicotinic acid and phenol.
Substitution: It can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Isonicotinic acid and phenol.
Reduction: Isonicotinic acid and phenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Phenyl isonicotinate can be compared with other esters of isonicotinic acid, such as:
Methyl isonicotinate: Similar in structure but with a methyl group instead of a phenyl group. It is less bulky and may have different reactivity.
Ethyl isonicotinate: Similar to methyl isonicotinate but with an ethyl group. It has slightly different physical properties and reactivity.
Benzyl isonicotinate: Contains a benzyl group, which is bulkier than the phenyl group, potentially affecting its reactivity and applications.
Phenyl isonicotinate is unique due to its specific ester group, which imparts distinct physical and chemical properties, making it suitable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
phenyl pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(10-6-8-13-9-7-10)15-11-4-2-1-3-5-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQQGHGIUCRECH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341241 | |
| Record name | Phenyl isonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94-00-8 | |
| Record name | Phenyl isonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl Isonicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of phenyl isonicotinate contribute to the formation of different crystal structures in Hofmann-like spin crossover complexes?
A1: Phenyl isonicotinate acts as a ligand in Hofmann-like spin crossover complexes, coordinating to the central Fe(II) ion through its nitrogen atom. The phenyl ring's steric bulk influences the interlayer spacing within the resulting 2D sheet structure. For instance, in FeII(phenyl-isonicotinate)2[AgI(CN)2]2, the bulky phenyl groups lead to a larger interlayer space compared to complexes with smaller ligands. This impacts the spin crossover behavior, resulting in a higher critical temperature (Tc = 227 K) compared to complexes with less bulky ligands.
Q2: Can phenyl isonicotinate be used to modify the properties of liquid crystals?
A2: While the provided research doesn't directly involve phenyl isonicotinate in liquid crystal design, a closely related compound, 4-(4-propylcyclohexyl) phenyl isonicotinate, plays a crucial role in creating liquid crystals with wide enantiotropic blue phases. This suggests that modifications to the phenyl ring, such as replacing the propylcyclohexyl group with a phenyl group, could potentially influence the liquid crystal properties. Further research is needed to explore the specific effects of phenyl isonicotinate on liquid crystal behavior.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















